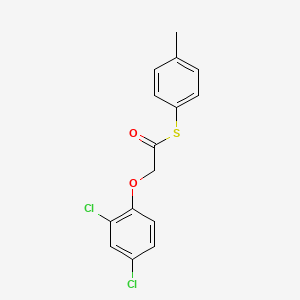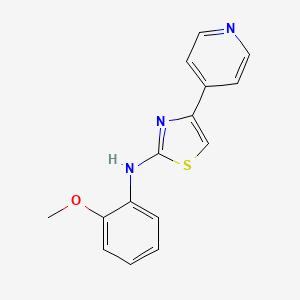![molecular formula C14H17ClN2O3 B5787418 1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid](/img/structure/B5787418.png)
1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid, also known as CPCCOEt, is a compound that belongs to the class of allosteric modulators of the metabotropic glutamate receptor subtype 1 (mGluR1). The mGluR1 is a G protein-coupled receptor that is widely distributed in the central nervous system and is involved in various physiological processes, including learning and memory, pain perception, and motor coordination. CPCCOEt has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid is an allosteric modulator of the mGluR1 receptor, which means that it binds to a site on the receptor that is distinct from the agonist binding site and modulates the receptor activity. 1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid has been shown to inhibit the activity of the mGluR1 receptor by reducing the affinity of the receptor for its agonists. This results in a decrease in the downstream signaling pathways that are activated by the receptor, leading to a decrease in the physiological effects mediated by the receptor.
Biochemical and Physiological Effects:
1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid has been shown to have several biochemical and physiological effects in animal models. In a study on the rat model of Parkinson's disease, 1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid was shown to improve motor coordination and reduce the loss of dopaminergic neurons in the substantia nigra, which is a hallmark of the disease. In another study on the mouse model of Huntington's disease, 1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid was shown to improve the cognitive and motor deficits associated with the disease. 1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid has also been shown to have analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid has several advantages for use in lab experiments. It is a selective modulator of the mGluR1 receptor, which means that it does not affect the activity of other receptors. This makes it a useful tool for studying the specific role of the mGluR1 receptor in various physiological processes. 1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid is also relatively stable and can be stored for long periods without significant degradation. However, 1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. 1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid is also relatively expensive compared to other research chemicals, which can limit its availability for some research groups.
Direcciones Futuras
There are several future directions for research on 1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid. One area of research is the development of more potent and selective allosteric modulators of the mGluR1 receptor, which can have improved therapeutic efficacy and reduced side effects. Another area of research is the investigation of the role of the mGluR1 receptor in other neurological disorders, such as Alzheimer's disease and multiple sclerosis. 1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid can also be used as a tool to study the downstream signaling pathways activated by the mGluR1 receptor and their role in various physiological processes.
Métodos De Síntesis
1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexylamine to form the intermediate compound, which is then treated with ethyl chloroformate to obtain 1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid. The synthesis of 1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid has been reported in several research papers, and the yield and purity of the compound can be optimized by modifying the reaction conditions.
Aplicaciones Científicas De Investigación
1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Huntington's disease, and epilepsy. The mGluR1 receptor has been implicated in the pathophysiology of these disorders, and 1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid has been shown to modulate the receptor activity in animal models of these diseases. 1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid has also been studied for its potential use in pain management, as the mGluR1 receptor has been shown to play a role in pain perception.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)carbamoylamino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-10-4-6-11(7-5-10)16-13(20)17-14(12(18)19)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,18,19)(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFURNOFVOQLDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-Chlorophenyl)ureido)cyclohexanecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5787339.png)
![methyl 3-[(acetyloxy)methyl]-4-methoxybenzoate](/img/structure/B5787342.png)
![1-[2-(2-naphthyloxy)ethyl]pyrrolidine](/img/structure/B5787350.png)
![3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5787356.png)
![5-(3,4-dimethylphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5787358.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5787363.png)


![4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5787397.png)

![ethyl {[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5787409.png)
![2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5787426.png)

![N-{4-[(2-acetylhydrazino)carbonyl]phenyl}propanamide](/img/structure/B5787446.png)